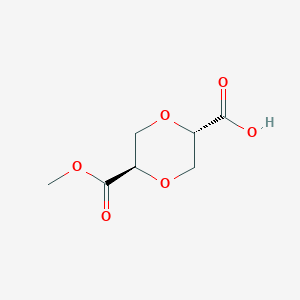
1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel- is a complex organic compound that belongs to the class of dioxane derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxane ring through cyclization of appropriate precursors.
Esterification: Introduction of the methyl ester group via esterification reactions.
Chiral Resolution: Separation of enantiomers to obtain the (2r,5s)-rel- configuration.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Participation in or disruption of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane-2,5-dicarboxylicacid,2-ethylester: Similar structure with an ethyl ester group.
1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2s,5r)-rel-: Enantiomer with different stereochemistry.
Uniqueness
1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel- is unique due to its specific stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H10O6 |
|---|---|
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
(2S,5R)-5-methoxycarbonyl-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-11-7(10)5-3-12-4(2-13-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
Clave InChI |
FRGYPQYDYKJZRN-CRCLSJGQSA-N |
SMILES isomérico |
COC(=O)[C@H]1CO[C@@H](CO1)C(=O)O |
SMILES canónico |
COC(=O)C1COC(CO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


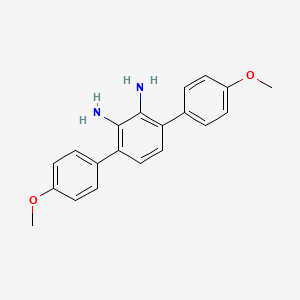
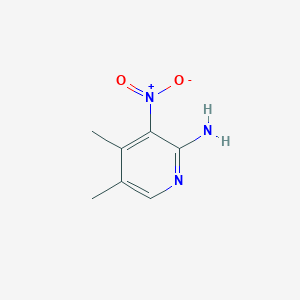

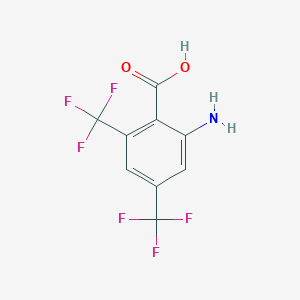

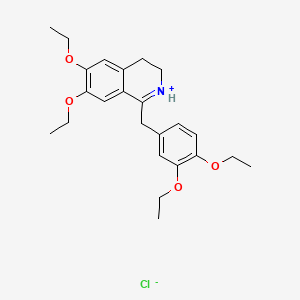
![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)

![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
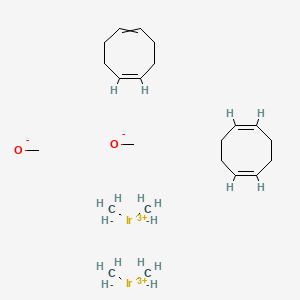
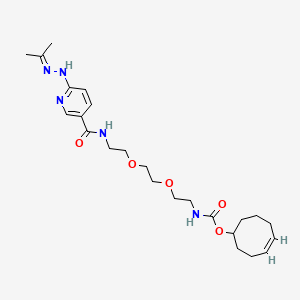
![2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone](/img/structure/B11927414.png)
![3-[2-[(4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-4-(5-chloropyridin-3-yl)-3-[(4-methylcyclohexyl)methyl]imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11927429.png)
![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)
